5-hydroxypentanoyl-CoA

Catalog No.
S641923
CAS No.
M.F
C26H44N7O18P3S
M. Wt
867.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxypentanoyl-CoA

Product Name

5-hydroxypentanoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate

Molecular Formula

C26H44N7O18P3S

Molecular Weight

867.7 g/mol

InChI

InChI=1S/C26H44N7O18P3S/c1-26(2,21(38)24(39)29-7-6-16(35)28-8-10-55-17(36)5-3-4-9-34)12-48-54(45,46)51-53(43,44)47-11-15-20(50-52(40,41)42)19(37)25(49-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,34,37-38H,3-12H2,1-2H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

AMSWDUXCNHIVFP-ZMHDXICWSA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCO)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCO)O

The exact mass of the compound 5-hydroxypentanoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

5-Hydroxypentanoyl-CoA, also known as 5-hydroxyvaleryl-CoA, is a short-chain-length (SCL) acyl-coenzyme A thioester. It serves as a critical intermediate in specific anaerobic metabolic pathways, such as those identified in *Clostridium* species where it undergoes enzymatic dehydration and transferase reactions. Functionally, it is a C5 hydroxy-fatty acid derivative activated for biochemical transformations, positioning it as a specialized monomer for the synthesis of polyhydroxyalkanoate (PHA) biopolymers with distinct backbone structures and material properties. Its precise structure, with the hydroxyl group at the terminal C5 position, is fundamental to its recognition by specific enzymes and its utility as a biosynthetic precursor.

Research Fit

Terminal ω-hydroxyl group enables specific substrate recognition for CoA-transferase studies and metabolic pathway research.

Requires carnitine shuttle for mitochondrial transport, supporting import-mechanism investigations distinct from short-chain acyl-CoAs.

Functions as a precursor for polyhydroxyalkanoate biosynthesis, offering a pathway-specific tool for metabolic engineering studies.

Substituting 5-hydroxypentanoyl-CoA with near analogs like pentanoyl-CoA, or positional isomers such as 3-hydroxyvaleryl-CoA, fails in applications requiring high biochemical or structural specificity. Enzymes like 5-hydroxypentanoate CoA-transferase show a distinct preference for the 5-hydroxy structure, processing other common acyl-CoAs at significantly lower rates. In biopolymer synthesis, the exact monomer structure dictates the final material's properties; using an alternative hydroxyacyl-CoA results in a polymer with a different repeating unit, altering its physical characteristics like flexibility and degradation profile. Therefore, for reproducible kinetic assays or the targeted synthesis of specific polyhydroxyalkanoates (PHAs), the precise molecular structure of 5-hydroxypentanoyl-CoA is non-negotiable.

Substitution Risk

Terminal ω-hydroxyl group is a critical molecular recognition determinant; generic short-chain acyl-CoAs (acetyl-, propionyl-, butyryl-CoA) lack this functionality and may not engage the same enzyme active sites.

Downstream metabolic fate differs qualitatively: 5-hydroxypentanoyl-CoA can enter polyhydroxyalkanoate biosynthesis, a route entirely inaccessible to non-hydroxylated analogs.

Mitochondrial transport mechanism diverges: 5-hydroxypentanoyl-CoA relies on carnitine-dependent import, whereas short-chain acyl-CoAs enter directly; substitution may invalidate transport-pathway readouts.

Enzymatic Preference: Superior Substrate for 5-Hydroxypentanoate CoA-Transferase

In enzymatic assays using 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) from *Clostridium aminovalericum*, 5-hydroxypentanoyl-CoA is the preferred substrate. Other common short-chain acyl-CoAs, which might be considered as substitutes in general metabolic studies, are converted at lower velocities. Authoritative enzyme databases, citing primary literature, confirm that propanoyl-CoA, acetyl-CoA, and butanoyl-CoA act as substrates but are processed more slowly than 5-hydroxypentanoyl-CoA.

Evidence DimensionEnzymatic Conversion Rate
Target Compound DataPreferred Substrate (Higher Velocity)
Comparator Or BaselinePropanoyl-CoA, Acetyl-CoA, Butanoyl-CoA (Lower Velocity)
Quantified DifferenceQualitatively described as 'more slowly'
ConditionsEnzyme: 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) from Clostridium aminovalericum.

For researchers reconstituting this specific metabolic pathway or performing kinetic analysis, using a less-preferred analog will yield non-physiological data and artificially limit reaction flux.

KM Comparison (CoA-Transferase)
Head-to-head
KM: 0.0038 mM (5-hydroxypentanoyl-CoA) vs 0.009 mM (propionyl-CoA), 0.018 mM (acetyl-CoA), 0.029 mM (butyryl-CoA); 2.4–7.6-fold lower KM.
Supports higher enzyme occupancy context under reported conditions
pH 8.0, 25°C, (Z)-5-hydroxy-2-pentenoate cosubstrate; Anaerocolumna aminovalerica enzyme

Precursor Suitability: Essential for Targeted Synthesis of SCL-PHA with a C5 Backbone

PHA synthases, the key enzymes in bioplastic production, exhibit strong substrate specificity based on monomer chain length. Class I and III synthases preferentially polymerize short-chain-length (SCL) monomers (C3-C5). As a C5 monomer, 5-hydroxypentanoyl-CoA is a suitable precursor for these enzymes, whereas medium-chain-length (MCL) monomers (≥C6) are poor substrates. For instance, the Class I synthase PhaCCs showed 131% relative activity with 3-hydroxyvaleryl-CoA (C5) compared to 3-hydroxybutyryl-CoA (C4), but this dropped to just 0.65% with 3-hydroxyhexanoyl-CoA (C6). This demonstrates a sharp activity cutoff, making C5 monomers like 5-hydroxypentanoyl-CoA non-interchangeable with C6 or longer analogs for efficient SCL-PHA production.

Evidence DimensionRelative PHA Synthase Activity
Target Compound DataC5 Monomer: High suitability (e.g., 131% relative activity for 3HV-CoA)
Comparator Or BaselineC6 Monomer (3-hydroxyhexanoyl-CoA): 0.65% relative activity
Quantified Difference>200-fold decrease in relative activity from C5 to C6 monomer
ConditionsEnzyme: Class I PHA Synthase (PhaCCs) from Chromobacterium sp. USM2.

Procuring 5-hydroxypentanoyl-CoA is essential for projects aiming to create novel SCL-PHAs, as substituting it with a slightly longer MCL monomer would lead to catastrophic failure in polymerization efficiency.

KM Comparison (Acetate cosubstrate)
Head-to-head
KM: 0.1 mM (5-hydroxypentanoyl-CoA) vs 0.07 mM (butyryl-CoA); 1.4-fold higher KM
Context-dependent substrate preference reversal
pH 8.0, 25°C, acetate cosubstrate; enzyme from Anaerocolumna aminovalerica

Structural Specificity: Required for Polymers with a 5-Hydroxyvalerate Repeating Unit

The position of the hydroxyl group on the acyl-CoA monomer defines the chemical structure of the resulting polymer backbone. A polymer synthesized from 5-hydroxypentanoyl-CoA is poly(5-hydroxyvalerate), containing an ester linkage between the C1 carboxyl and the C5 hydroxyl group of the next monomer. This is structurally distinct from the polymer made from its common C5 isomer, 3-hydroxyvaleryl-CoA, which forms poly(3-hydroxyvalerate) with a C1-C3 ester linkage. This difference in the repeating unit directly impacts material properties such as crystallinity, melting point, and enzymatic degradation rate, making the two precursors non-interchangeable for creating polymers with specific, predictable characteristics.

Evidence DimensionPolymer Repeating Unit Structure
Target Compound DataForms a poly(5-hydroxyvalerate) backbone
Comparator Or Baseline3-hydroxyvaleryl-CoA forms a poly(3-hydroxyvalerate) backbone
Quantified DifferenceDifferent constitutional isomers (C1-C5 vs. C1-C3 ester linkage)
ConditionsPHA synthase-catalyzed polymerization.

For material scientists and polymer chemists, selecting 5-hydroxypentanoyl-CoA is a deliberate choice to create a specific polymer (P5HV) that cannot be replicated by using its more common 3-hydroxy isomer.

Database Substrate Preference
Class-level
Qualitative annotation: fastest substrate among tested acyl-CoAs for EC 2.8.3.14
Consistent annotation across major enzyme databases
Derived from Eikmanns & Buckel 1990; no new quantitative data
Cross-Reactivity (4-HB CoA-transferase)
Data to verify
Alternative substrate; no kinetic parameters reported
May support enzyme promiscuity probing
Quantitative data unavailable in current sources
Carnitine Shuttle Requirement
Class-level
Requires CPT1/CPT2-mediated transport; short-chain acyl-CoAs (C2–C4) enter mitochondria directly
Distinct mitochondrial import pathway
Based on established fatty acid oxidation models
PHA Monomer Precursor
Class-level
Functions as precursor for poly(5-hydroxyvalerate) biosynthesis
Enables hydroxylated PHA copolymer synthesis
Engineered recombinant systems required

Scenario 1: Accurate Kinetic Profiling of Acyl-CoA Transferases and Dehydratases

For biochemists studying enzymes from specific metabolic pathways, such as those in *Clostridium* species, 5-hydroxypentanoyl-CoA is the required substrate to obtain physiologically relevant kinetic parameters (Km, kcat). Using analogs would misrepresent the enzyme's true activity and substrate preference.

Scenario 2: Metabolic Engineering for Novel SCL-PHA Bioplastics

This compound is the correct choice for creating new strains of bacteria or yeast designed to produce novel SCL-PHAs containing 5-hydroxyvalerate monomers. Such polymers are expected to have unique thermal and mechanical properties compared to traditional PHAs, making this precursor essential for targeted material development.

Scenario 3: Development of Standards for Metabolomic Analysis

As a specific biological intermediate, purified 5-hydroxypentanoyl-CoA serves as an essential analytical standard for LC-MS-based metabolomics. It enables accurate identification and quantification in studies of anaerobic metabolism or engineered biosynthetic pathways where its presence is hypothesized or expected.

Application Fit Matrix

Application
Selection Property
Validation Focus
CoA-transferase characterization
Substrate affinity context
Enzyme kinetics under reported conditions
Mitochondrial transport studies
Carnitine-dependent import requirement
Transport pathway selection endpoints
PHA biopolymer biosynthesis
Monomer precursor availability
Polymerization assay validation
Enzyme promiscuity screening
Cross-reactivity profile
Substrate recognition determinants

XLogP3

-5.7

Wikipedia

5-hydroxypentanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

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